2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
CAS No.: 1045068-98-1
Cat. No.: VC4730328
Molecular Formula: C23H22ClN5O2S
Molecular Weight: 467.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1045068-98-1 |
|---|---|
| Molecular Formula | C23H22ClN5O2S |
| Molecular Weight | 467.97 |
| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
| Standard InChI | InChI=1S/C23H22ClN5O2S/c24-15-4-3-5-16(14-15)27-10-12-28(13-11-27)20(30)9-8-19-22(31)29-21(25-19)17-6-1-2-7-18(17)26-23(29)32/h1-7,14,19,25H,8-13H2 |
| Standard InChI Key | NHFZJBKCRYIAKH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Introduction
The compound 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a heterocyclic organic molecule of interest due to its potential applications in medicinal chemistry. This molecule belongs to the class of imidazoquinazolinones and features a piperazine moiety substituted with a chlorophenyl group. The structural complexity and functional groups suggest a broad spectrum of biological activities.
Synthesis
The synthesis of this compound typically involves multistep reactions:
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Starting Material Preparation: The precursor is often synthesized from commercially available 4-chlorophenacylamine hydrochloride.
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Cyclization: The quinazoline core is formed through cyclization reactions involving thiocarbonyldiimidazole (DTCI).
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Functionalization: The piperazine and chlorophenyl groups are introduced via nucleophilic substitution or reductive amination.
Analytical Characterization
The compound is characterized using advanced spectroscopic techniques:
| Technique | Data Obtained |
|---|---|
| NMR (¹H and ¹³C) | Confirms the presence of aromatic protons, carbonyl groups, and piperazine moiety. |
| FTIR Spectroscopy | Shows characteristic peaks for C=O (~1700 cm), C=S (~1200 cm). |
| Mass Spectrometry | Confirms molecular weight (414.91 g/mol). |
Biological Activity
This compound exhibits potential pharmacological properties due to its structural features:
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Anticancer Properties: The imidazoquinazoline scaffold is known for its anticancer activity by inhibiting kinases or DNA-interacting enzymes.
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Antimicrobial Activity: The thioxo group contributes to antimicrobial effects by disrupting bacterial enzymes.
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CNS Activity: The piperazine moiety suggests possible interactions with neurotransmitter receptors, indicating anxiolytic or antidepressant potential.
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as:
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A lead molecule for designing kinase inhibitors.
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A scaffold for developing antimicrobial agents.
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A candidate for CNS-active drugs targeting serotonin or dopamine receptors.
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